molecular formula C11H16O6 B14463346 (1-Acetyloxyethylidene)malonic acid diethyl ester CAS No. 72959-49-0

(1-Acetyloxyethylidene)malonic acid diethyl ester

Cat. No.: B14463346
CAS No.: 72959-49-0
M. Wt: 244.24 g/mol
InChI Key: QZWHXHNSODOCEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetyloxyethylidene)malonic acid diethyl ester typically involves the malonic ester synthesis. This process includes the following steps :

    Deprotonation: A di-ester of malonic acid is deprotonated with a weak base, such as sodium ethoxide, to form an enolate.

    Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide, forming a new carbon-carbon bond.

    Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.

    Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-Acetyloxyethylidene)malonic acid diethyl ester undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted acetic acids, alcohols, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(1-Acetyloxyethylidene)malonic acid diethyl ester has a wide range of applications in scientific research :

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including sedatives and anticonvulsants.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Acetyloxyethylidene)malonic acid diethyl ester involves its role as a building block in organic synthesis . The compound’s enolate form acts as a nucleophile, participating in various reactions to form new carbon-carbon bonds. This reactivity is crucial for its use in the synthesis of complex molecules.

Comparison with Similar Compounds

(1-Acetyloxyethylidene)malonic acid diethyl ester is similar to other malonic acid derivatives, such as diethyl malonate and acetoacetic ester . its unique structure, with an acetyloxyethylidene group, provides distinct reactivity and applications. Similar compounds include:

    Diethyl malonate: Used in the malonic ester synthesis to form substituted acetic acids.

    Acetoacetic ester: Utilized in the acetoacetic ester synthesis to produce alkylated ketones.

These compounds share similar synthetic routes but differ in their specific functional groups and resulting reactivity.

Properties

CAS No.

72959-49-0

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

diethyl 2-(1-acetyloxyethylidene)propanedioate

InChI

InChI=1S/C11H16O6/c1-5-15-10(13)9(11(14)16-6-2)7(3)17-8(4)12/h5-6H2,1-4H3

InChI Key

QZWHXHNSODOCEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)OC(=O)C)C(=O)OCC

Origin of Product

United States

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